molecular formula C9H14N4O5 B034899 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine CAS No. 104445-28-5

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine

Cat. No. B034899
M. Wt: 258.23 g/mol
InChI Key: WOIDLDGHYKJEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism Of Action

The mechanism of action of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine is not fully understood. However, it has been proposed that the compound may exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis.

Biochemical And Physiological Effects

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to reduce oxidative stress and inflammation in cells. Furthermore, it has been reported to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine in lab experiments is its potent activity against cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of tumor growth and bacterial infections. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine. One area of interest is its potential as a radioprotective agent, where it may be useful in protecting against radiation-induced damage in cancer patients undergoing radiation therapy. Another area of interest is its potential as an antimicrobial agent, where it may be useful in the treatment of bacterial infections. Furthermore, its potential as a therapeutic agent for liver and kidney diseases warrants further investigation.

Synthesis Methods

The synthesis of 2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine involves the reaction of 2-(1-methyl-5-nitroimidazol-4-yl)ethanol with formaldehyde and subsequent cyclization with glyoxal. This method has been reported to yield the desired compound in good yields and high purity.

Scientific Research Applications

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine has shown potential applications in various areas of scientific research. It has been studied for its antitumor activity, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its antimicrobial activity, where it has been shown to have potent activity against Gram-positive bacteria. Furthermore, it has been investigated for its potential as a radioprotective agent, where it has been shown to protect against radiation-induced damage in cells.

properties

CAS RN

104445-28-5

Product Name

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

[4-(hydroxymethyl)-2-(1-methyl-5-nitroimidazol-2-yl)-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C9H14N4O5/c1-12-6(13(16)17)2-10-7(12)8-11-9(3-14,4-15)5-18-8/h2,8,11,14-15H,3-5H2,1H3

InChI Key

WOIDLDGHYKJEER-UHFFFAOYSA-N

SMILES

CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C2NC(CO2)(CO)CO)[N+](=O)[O-]

synonyms

2-(1-Methyl-5-nitroimidazolyl)-4,4-bis(hydroxymethyl)oxazolidine

Origin of Product

United States

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